![molecular formula C20H27ClN2 B5110370 1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B5110370.png)
1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine, also known as WAY-100635, is a selective serotonin receptor antagonist. It is widely used in scientific research to study the role of serotonin receptors in various physiological and pathological processes.
Mechanism of Action
1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine acts as a competitive antagonist at the 5-HT1A receptor subtype, which is a G protein-coupled receptor. It binds to the receptor and prevents the binding of serotonin, which is the endogenous ligand for this receptor subtype. This results in a decrease in the activity of the receptor and downstream signaling pathways. The exact mechanism of action of 1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter release, neuronal firing, and synaptic plasticity.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine has been shown to have a range of biochemical and physiological effects in various experimental models. It has been reported to decrease anxiety-like behavior in rodents, suggesting a potential role in the treatment of anxiety disorders. It has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. In addition, 1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine has been reported to have neuroprotective effects in models of cerebral ischemia and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine is its high selectivity for the 5-HT1A receptor subtype. This allows for the specific investigation of the role of this receptor subtype in various physiological and pathological processes. However, one limitation of 1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine is its relatively short half-life in vivo, which may limit its use in some experimental paradigms. In addition, the use of 1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine in animal models may not fully translate to human physiology and pathology.
Future Directions
For the use of 1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine include investigating its potential therapeutic use and developing more selective and longer-acting antagonists of the 5-HT1A receptor subtype.
Synthesis Methods
The synthesis of 1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine involves the reaction of 4-chlorobenzhydryl chloride with 4-isopropenyl-1-cyclohexene in the presence of a base catalyst. The resulting intermediate is then reacted with piperazine to yield 1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine. The synthesis method is well-established and has been described in several research papers.
Scientific Research Applications
1-(4-chlorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine is primarily used in scientific research to study the role of serotonin receptors in various physiological and pathological processes. It is a potent and selective antagonist of the 5-HT1A receptor subtype, which is widely distributed in the central nervous system. It is used to investigate the role of this receptor subtype in anxiety, depression, schizophrenia, and other psychiatric disorders.
properties
IUPAC Name |
1-(4-chlorophenyl)-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2/c1-16(2)18-5-3-17(4-6-18)15-22-11-13-23(14-12-22)20-9-7-19(21)8-10-20/h3,7-10,18H,1,4-6,11-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSIEDVNACLJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-methyl-2-furyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110293.png)
![2-acetyl-3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5110299.png)


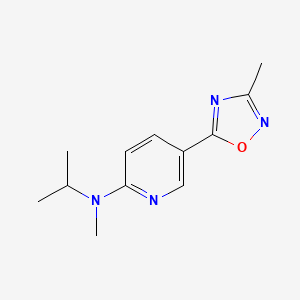
![1-cycloheptyl-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5110309.png)
![1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5110315.png)
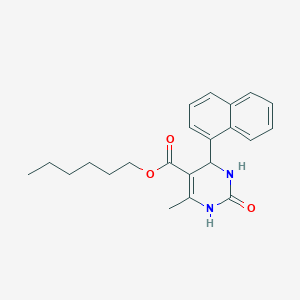
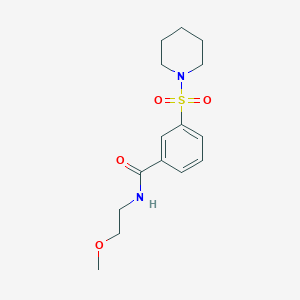
![N~2~-(2,5-dimethoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110344.png)
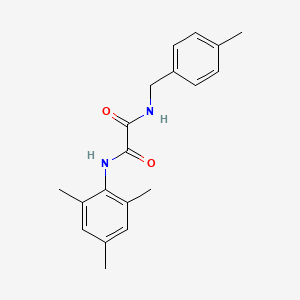
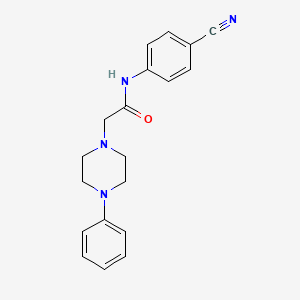
![N-[4-(N-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5110371.png)
![N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5110376.png)